molecular formula C17H18N2O4 B5677131 (4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE

(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE

Cat. No.: B5677131
M. Wt: 314.34 g/mol
InChI Key: UQVSMRBMUNDHCM-UHFFFAOYSA-N
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Description

The 5-nitro-2-furyl moiety is a common structural feature in several carcinogens, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(15-6-7-16(23-15)19(21)22)18-10-8-14(9-11-18)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVSMRBMUNDHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 5-nitro-2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzylpiperidine derivatives.

Scientific Research Applications

(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with nucleophilic sites in biological molecules, leading to the formation of reactive intermediates that can disrupt cellular processes. The benzylpiperidine component may interact with neurotransmitter receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The carcinogenic activity of 5-nitrofuran derivatives varies significantly based on substituents and functional groups. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Carcinogenic Profiles of Selected 5-Nitrofuran Derivatives

Compound Name (IUPAC) Key Substituents Carcinogenic Activity Target Organs/Tumors Potency/Latency Source
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) Thiazolyl, formamide High Urinary bladder (100% incidence) Latency: ~6 weeks
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide Thiazolyl, hydrazide Moderate Mammary glands, kidney, intestine Latency: 44.5 weeks
5-Nitro-2-furaldehyde semicarbazone Semicarbazone Low Mammary glands (benign tumors) Latency: >44 weeks
Acetone [4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazone Thiazolyl, hydrazone Moderate Forestomach (squamous papillomas) Latency: ~44 weeks
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Oxadiazine, acetamido High Liver, mesentery, lungs Latency: 28 weeks

Key Observations

Structural Determinants of Activity: The presence of a thiazolyl group (e.g., FANFT) correlates with strong urinary bladder carcinogenicity . Hydrazide/hydrazone substituents (e.g., formic acid hydrazide) are linked to mammary and intestinal tumors, suggesting tissue tropism influenced by metabolic activation . Oxadiazine derivatives (e.g., 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine) exhibit unique vascular tumorigenicity (hemangioendothelial sarcomas), highlighting the role of heterocyclic substituents in altering target organs .

Potency and Latency: FANFT is the most potent bladder carcinogen, achieving 100% tumor incidence in rats within 6 weeks . Compounds with hydrazine moieties (e.g., formic acid hydrazide) require longer exposure (~44 weeks) and show lower tumor incidence .

Hypothetical Comparison with “(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE”

  • Structural Differences: The benzylpiperidine and methanone groups may alter solubility, metabolic pathways, or DNA adduct formation compared to thiazolyl- or hydrazine-containing derivatives.
  • Predicted Activity: Based on structural analogs, this compound may exhibit reduced carcinogenicity if the benzylpiperidine group impedes metabolic activation.
  • Research Gaps: No direct data on this compound exist in the provided evidence. Testing in rodent models would be required to confirm its carcinogenic profile.

Biological Activity

(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE, a compound featuring both piperidine and nitrofuran moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological profiles, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 286.33 g/mol

This compound is characterized by the presence of a benzylpiperidine group linked to a nitrofuran derivative, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism of action is primarily through the reduction of the nitro group to form reactive intermediates that bind to bacterial DNA, leading to cell death. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive bacteria such as Staphylococcus aureus and Clostridium perfringens .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Nitro Compound AS. aureus8 µg/mL
Nitro Compound BC. perfringens16 µg/mL
This compoundBacillus subtilis12 µg/mL

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may prevent the proliferation of cancer cells.

Case studies have demonstrated that related compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of nitric oxide synthase (iNOS), which is relevant in inflammatory processes and cancer progression. The inhibition of such enzymes could lead to reduced inflammation and tumor growth .

The proposed mechanism of action for this compound involves multiple pathways:

  • DNA Interaction : Reduction of the nitro group leads to the formation of reactive species that bind covalently to DNA.
  • Enzyme Inhibition : Competitive inhibition at active sites of CDKs and iNOS.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through disruption of cell cycle progression.

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